molecular formula C20H16N4O2 B12126065 Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate

Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate

Cat. No.: B12126065
M. Wt: 344.4 g/mol
InChI Key: ANXCPDCAHALBAM-UHFFFAOYSA-N
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Description

Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate typically involves the formation of the imidazo[1,2-a]pyrimidine core followed by the introduction of the benzyl carbamate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with benzyl isocyanate can yield the desired product under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazo[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of the benzyl carbamate group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

benzyl N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate

InChI

InChI=1S/C20H16N4O2/c25-20(26-14-15-8-3-1-4-9-15)23-18-17(16-10-5-2-6-11-16)22-19-21-12-7-13-24(18)19/h1-13H,14H2,(H,23,25)

InChI Key

ANXCPDCAHALBAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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